molecular formula C27H38N4O8 B1310599 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 287379-73-1

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B1310599
CAS No.: 287379-73-1
M. Wt: 546.6 g/mol
InChI Key: QFWLENXZHAFXAI-VMXMFDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Suc-Ala-Leu-Pro-Phe-OH is a substrate for FK-506 binding proteins (FKBPs) , also known as macrophilins , and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) , which play crucial roles in protein folding, cellular signaling, and immune response.

Mode of Action

The compound interacts with its targets, the FKBPs and cyclophilins, through a process called cis-trans isomerization of proline imidic peptide bonds . This interaction accelerates protein folding, which is essential for the proper functioning of many biological processes .

Biochemical Pathways

The primary biochemical pathway affected by Suc-Ala-Leu-Pro-Phe-OH involves the isomerization of proline imidic peptide bonds . This process is catalyzed by PPIases, including FKBPs and cyclophilins . The isomerization of these bonds is a rate-limiting step in the folding of many proteins, and thus, the compound’s action can influence numerous downstream effects related to protein function.

Result of Action

The molecular and cellular effects of Suc-Ala-Leu-Pro-Phe-OH’s action are primarily related to its role in accelerating protein folding . By enhancing the activity of PPIases, it can influence the function of many proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of Suc-Ala-Leu-Pro-Phe-OH can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be affected by the presence of certain solvents . Additionally, factors such as pH and temperature could potentially influence its activity and stability, as these conditions can impact protein folding processes.

Biochemical Analysis

Biochemical Properties

Suc-Ala-Leu-Pro-Phe-OH plays a significant role in biochemical reactions, particularly in the study of PPIases. These enzymes, including cyclophilins and FK506-binding proteins, catalyze the cis-trans isomerization of proline imidic peptide bonds, which is a crucial step in protein folding and function . Suc-Ala-Leu-Pro-Phe-OH serves as a substrate for these enzymes, allowing researchers to measure their activity and study their interactions with other biomolecules. The interaction between Suc-Ala-Leu-Pro-Phe-OH and PPIases involves the binding of the peptide to the enzyme’s active site, where the isomerization reaction occurs.

Cellular Effects

Suc-Ala-Leu-Pro-Phe-OH influences various cellular processes by modulating the activity of PPIases. These enzymes are involved in protein folding, assembly, and transport, and their activity can impact cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for PPIases, Suc-Ala-Leu-Pro-Phe-OH can affect the folding and function of proteins within cells, thereby influencing cellular processes such as signal transduction and metabolic regulation.

Molecular Mechanism

The molecular mechanism of Suc-Ala-Leu-Pro-Phe-OH involves its interaction with PPIases, which catalyze the cis-trans isomerization of the peptide bond preceding the proline residue . This isomerization is a rate-limiting step in protein folding and can significantly impact the structure and function of proteins. The binding of Suc-Ala-Leu-Pro-Phe-OH to the active site of PPIases facilitates the isomerization reaction, leading to changes in the conformation of the peptide and its subsequent interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Leu-Pro-Phe-OH can change over time due to factors such as stability and degradation. The stability of the peptide can be influenced by environmental conditions such as temperature and pH, which can affect its activity and interactions with PPIases . Long-term studies have shown that the activity of Suc-Ala-Leu-Pro-Phe-OH can decrease over time due to degradation, which can impact its effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of Suc-Ala-Leu-Pro-Phe-OH can vary with different dosages in animal models. Studies have shown that at low doses, the peptide can effectively modulate the activity of PPIases without causing adverse effects . At high doses, Suc-Ala-Leu-Pro-Phe-OH can exhibit toxic effects, including disruptions in protein folding and cellular function. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes in research and therapeutic applications.

Metabolic Pathways

Suc-Ala-Leu-Pro-Phe-OH is involved in metabolic pathways related to protein folding and degradation. The peptide interacts with enzymes such as PPIases, which play a crucial role in the isomerization of proline residues and the proper folding of proteins . These interactions can influence metabolic flux and the levels of metabolites within cells, impacting overall cellular metabolism and function.

Transport and Distribution

Within cells, Suc-Ala-Leu-Pro-Phe-OH is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the peptide within specific cellular compartments . The distribution of Suc-Ala-Leu-Pro-Phe-OH can influence its activity and effectiveness in modulating the function of PPIases and other biomolecules.

Subcellular Localization

The subcellular localization of Suc-Ala-Leu-Pro-Phe-OH is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The peptide can be localized in the cytoplasm, nucleus, or other cellular compartments, where it interacts with PPIases and other proteins to exert its effects. These interactions can impact the activity and function of Suc-Ala-Leu-Pro-Phe-OH within different subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps :

    Coupling: The first amino acid, protected at the N-terminus, is attached to the resin. Subsequent amino acids are added one by one using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Deprotection: After each coupling step, the N-terminal protecting group is removed using a deprotecting agent like trifluoroacetic acid (TFA).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is extensively used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-OH: Similar in structure but with alanine instead of leucine.

    Suc-Ala-Leu-Pro-Val-OH: Contains valine instead of phenylalanine.

Uniqueness

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is unique due to its specific sequence, which makes it an ideal substrate for certain proteases like elastase and chymotrypsin. Its ability to be hydrolyzed by these enzymes allows for precise measurement of enzyme activity, making it invaluable in biochemical and medical research .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLENXZHAFXAI-VMXMFDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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